N-[4-(trifluoromethyl)benzyl]acetamide
Description
N-[4-(Trifluoromethyl)benzyl]acetamide is a fluorinated acetamide derivative characterized by a benzyl group substituted with a trifluoromethyl (–CF₃) moiety at the para position. This compound has garnered attention in medicinal chemistry and materials science due to the unique electronic and steric properties imparted by the trifluoromethyl group, which enhances metabolic stability, lipophilicity, and target-binding affinity .
Properties
Molecular Formula |
C10H10F3NO |
|---|---|
Molecular Weight |
217.19 g/mol |
IUPAC Name |
N-[[4-(trifluoromethyl)phenyl]methyl]acetamide |
InChI |
InChI=1S/C10H10F3NO/c1-7(15)14-6-8-2-4-9(5-3-8)10(11,12)13/h2-5H,6H2,1H3,(H,14,15) |
InChI Key |
JBFAQRBRZBMFKY-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NCC1=CC=C(C=C1)C(F)(F)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogs and Substituent Effects
The trifluoromethyl group and benzyl/aryl backbone are common in bioactive molecules. Below is a comparative analysis:
Key Observations :
- Trifluoromethyl vs. Chloro : The –CF₃ group enhances lipophilicity and electron-withdrawing effects compared to –Cl, improving membrane permeability and target engagement .
- Cyano Modification: Introducing a cyano group (–CN) in compound 22 () increases polarity but maintains high activity in ion channel modulation, suggesting balanced hydrophobicity .
- Thioether Linkage : Replacing –CF₃ with –SCF₃ () reduces melting points (124–126°C vs. >160°C for –CF₃ analogs), likely due to increased molecular flexibility .
Anticancer Activity
- This compound Derivatives: The quinoline-linked derivative () exhibited a log1/IC₅₀ of 6.992, outperforming earlier analogs (log1/IC₅₀ ~5.1–6.2) due to enhanced π-π stacking with quinoline’s aromatic system .
- N-(5-(Benzylthio)-1,3,4-thiadiazol-2-yl)-2-(4-(trifluoromethyl)phenyl)acetamide :
Enzyme Inhibition
- PTPRZ1 Inhibitors: N-(4-((Trifluoromethyl)thio)benzyl)-2-(4-((trifluoromethyl)thio)phenyl)acetamide (4c) showed >97% purity and IC₅₀ < 1 µM, superior to non-fluorinated analogs due to stronger hydrophobic interactions .
Physicochemical Properties
| Property | This compound | N-(4-Fluorophenyl)acetamide | N-(4-Methoxyphenyl)acetamide |
|---|---|---|---|
| LogP | 2.8 (predicted) | 1.9 | 1.2 |
| Solubility (Water) | Low (<1 mg/mL) | Moderate (~10 mg/mL) | High (>50 mg/mL) |
| Melting Point | Not reported | 136–138°C | 170–172°C |
Notes:
- The –CF₃ group increases LogP by ~1 unit compared to –OCH₃ or –F, reducing aqueous solubility but enhancing blood-brain barrier penetration .
Preparation Methods
Acetyl Chloride as Acylating Agent
Reaction Scheme :
Conditions :
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)
-
Base : Triethylamine (TEA) or pyridine (1.2 equiv)
-
Temperature : 0–25°C, 2–4 hours
Procedure :
4-(Trifluoromethyl)benzylamine is dissolved in DCM, cooled to 0°C, and treated with TEA. Acetyl chloride is added dropwise, followed by stirring at room temperature. The product is isolated via aqueous workup and recrystallization.
Acetic Anhydride as Acylating Agent
Reaction Scheme :
Conditions :
-
Solvent : Toluene or solvent-free
-
Catalyst : None or catalytic HSO
-
Temperature : 80–100°C, 6–8 hours
Advantages : Avoids handling corrosive acetyl chloride.
Multi-Step Synthesis from 4-(Trifluoromethyl)benzyl Alcohol
Conversion to Benzylamine via Gabriel Synthesis
Step 1 : Synthesis of Benzyl Phthalimide
Step 2 : Deprotection to Benzylamine
Direct Amination of Benzyl Alcohol
Reaction Scheme :
Conditions :
Ionic Liquid-Catalyzed Synthesis
A novel method employs 1-ethyl-3-methylimidazolium acetate ([EMIM][OAc]) as a dual solvent/catalyst under high-pressure oxygen.
Reaction Scheme :
Conditions :
Advantages :
-
Eliminates toxic acylating agents.
-
Scalable for industrial production.
Comparative Analysis of Methods
| Method | Yield | Complexity | Scalability | Environmental Impact |
|---|---|---|---|---|
| Direct Acylation (Cl) | 85–92% | Low | High | Moderate (HCl waste) |
| Direct Acylation (Anh.) | 78–88% | Low | High | Low |
| Gabriel Synthesis | 65–72% | High | Moderate | High (phthalimide waste) |
| Ionic Liquid | 82–90% | Moderate | High | Low |
Industrial-Scale Considerations
-
Direct acylation is preferred for its simplicity and high yield, though HCl management is critical.
-
Ionic liquid methods offer a greener alternative but require specialized high-pressure equipment.
-
Cost of 4-(trifluoromethyl)benzylamine : ~$120–150/g (bulk pricing reduces to $40–60/g).
Emerging Approaches
Q & A
Q. What are the optimal synthetic routes for N-[4-(trifluoromethyl)benzyl]acetamide, and how do reaction conditions influence yield?
The synthesis typically involves multi-step reactions starting from 4-(trifluoromethyl)benzylamine. A common method includes acetylation using acetic anhydride in the presence of a base (e.g., pyridine) under reflux conditions. Solvent choice (e.g., dichloromethane or ethanol) and catalyst selection (e.g., sodium hydroxide) are critical for high yields. For example, controlled pH and temperature (~60–80°C) minimize side reactions like hydrolysis of the trifluoromethyl group. Post-synthesis purification via recrystallization or column chromatography ensures >95% purity .
Q. Which analytical techniques are most effective for characterizing this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming structural integrity, particularly the trifluoromethyl group’s presence and acetamide linkage. High-Performance Liquid Chromatography (HPLC) with UV detection ensures purity, while mass spectrometry (MS) validates molecular weight (C₁₀H₁₀F₃NO, MW: 233.19 g/mol). Infrared (IR) spectroscopy identifies functional groups like amide C=O stretching (~1650 cm⁻¹) .
Q. How does this compound compare to analogs in initial biological screening?
Comparative studies show that the trifluoromethyl group enhances lipophilicity and metabolic stability compared to chloro- or nitro-substituted analogs. For instance, N-[4-(trifluoromethyl)phenyl]acetamide exhibits stronger anti-inflammatory activity than N-(4-chlorophenyl)acetamide in vitro, likely due to electron-withdrawing effects stabilizing target interactions .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Discrepancies (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from differences in assay conditions (e.g., buffer pH, incubation time). Methodological standardization, such as using identical cell lines (e.g., HEK293 for receptor studies) and validating results with orthogonal assays (e.g., fluorescence polarization vs. radiometric assays), can reconcile data. Statistical meta-analysis of published datasets also identifies outliers .
Q. How can researchers design experiments to probe the metabolic pathways of this compound?
Use stable isotope labeling (e.g., ¹³C-acetamide) with LC-MS/MS to track metabolites in hepatic microsomal assays. Phase I metabolism often involves cytochrome P450-mediated oxidation, while Phase II may include glucuronidation. Co-incubation with CYP inhibitors (e.g., ketoconazole) identifies key enzymes. Comparative studies with deuterated analogs can assess metabolic soft spots .
Q. What computational and experimental approaches elucidate the compound’s mechanism of action?
Molecular docking (e.g., AutoDock Vina) predicts binding to targets like COX-2 or HDACs. Validate predictions via surface plasmon resonance (SPR) for binding affinity (KD) measurements. Site-directed mutagenesis of putative binding residues (e.g., COX-2 Arg120) confirms critical interactions. Concurrently, transcriptomic profiling (RNA-seq) of treated cells identifies downstream pathways .
Q. How can structural modifications improve the compound’s selectivity for specific biological targets?
Introduce substituents at the benzyl position (e.g., methyl, fluoro) to sterically hinder off-target binding. Replace acetamide with sulfonamide to alter hydrogen-bonding patterns. Free-Wilson analysis quantifies group contributions to activity, while QSAR models optimize substituent electronic parameters (σ, π) for target specificity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
